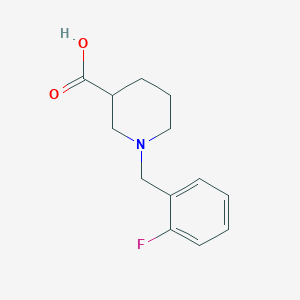

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-6-2-1-4-10(12)8-15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXCBDNTCRUQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397991 | |

| Record name | 1-(2-fluorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896046-65-4 | |

| Record name | 1-(2-fluorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Protection of Piperidine Nitrogen

To control reactivity and improve selectivity, the piperidine nitrogen is often protected with a tert-butoxycarbonyl (Boc) group. This step prevents unwanted side reactions during subsequent transformations.

- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine).

- Conditions: Typically carried out in an organic solvent such as dichloromethane at room temperature.

- Outcome: Formation of Boc-protected piperidine-3-carboxylic acid.

Introduction of the 2-Fluorobenzyl Group

The Boc-protected piperidine is then reacted with 2-fluorobenzyl chloride under basic conditions to introduce the fluorobenzyl substituent at the nitrogen.

- Reagents: 2-fluorobenzyl chloride, base (e.g., potassium carbonate or sodium hydride).

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions: Stirring at room temperature or mild heating.

- Mechanism: Nucleophilic substitution (SN2) where the piperidine nitrogen attacks the benzyl chloride.

Purification

The final product is purified by silica gel chromatography or recrystallization to achieve high purity.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection | Boc2O, triethylamine, DCM, r.t., 2 h | 85-90 | High selectivity for nitrogen protection |

| Nucleophilic substitution | 2-fluorobenzyl chloride, K2CO3, THF, r.t., 3 h | 70-80 | Efficient SN2 reaction |

| Boc deprotection | TFA, DCM, r.t., 1 h | 90-95 | Clean removal of Boc group |

| Final purification | Silica gel chromatography | 75-85 | Yields pure 1-(2-fluorobenzyl)piperidine-3-carboxylic acid |

Research Findings and Optimization

- Catalysts: Palladium-catalyzed cross-coupling methods have been explored for related compounds but are less common for this specific compound due to the straightforward SN2 approach.

- Solvent effects: Polar aprotic solvents enhance nucleophilicity and reaction rates.

- Temperature: Mild heating (30–50 °C) can improve yields without side reactions.

- Base choice: Potassium carbonate is preferred for its mildness and efficiency.

- Purification: Silica gel chromatography with heptane/ethyl acetate mixtures provides good separation.

Comparative Analysis with Related Compounds

| Compound | Key Difference | Impact on Synthesis |

|---|---|---|

| This compound | Fluorine at ortho position | Slightly increased steric hindrance, requires controlled conditions |

| 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid | Fluorine at para position | Generally similar synthesis, possibly higher reactivity |

| 1-Boc-3-(2-fluorobenzyl)piperidine-3-carboxylic acid | Boc-protected intermediate | Allows for selective functionalization and improved yields |

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Reagents/Conditions | Yield Range (%) | Key Considerations |

|---|---|---|---|---|

| Nitrogen Protection | Boc protection of piperidine nitrogen | Boc2O, triethylamine, DCM, r.t. | 85-90 | Prevents side reactions |

| Fluorobenzyl Introduction | Nucleophilic substitution with 2-fluorobenzyl chloride | 2-fluorobenzyl chloride, K2CO3, THF, r.t. | 70-80 | SN2 reaction, solvent choice critical |

| Deprotection | Removal of Boc group | TFA, DCM, r.t. | 90-95 | Clean deprotection |

| Purification | Chromatography or recrystallization | Silica gel, heptane/ethyl acetate | 75-85 | Ensures high purity |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted fluorobenzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid has diverse applications in various fields:

Medicinal Chemistry

This compound serves as a building block in synthesizing more complex molecules with potential therapeutic effects. Its derivatives have been explored for their ability to act as enzyme inhibitors, particularly in cancer therapy and neurodegenerative diseases.

Anticancer Research

Piperidine derivatives, including this compound, have shown promising anticancer properties. Studies indicate that they can enhance the efficacy of conventional anticancer drugs when used in combination therapies. For instance, research on related compounds has demonstrated significant antiproliferative activity against various cancer cell lines, including triple-negative breast cancer cells .

Neuropharmacology

The compound is being investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Its structural similarity to known cholinesterase inhibitors suggests it may help modulate neurotransmitter systems involved in cognition and memory .

Antiviral and Antimicrobial Activities

Piperidine derivatives have been explored for their antiviral properties against viruses such as HIV and HCV. Additionally, they exhibit antimicrobial and antifungal activities, indicating their potential in developing new antibiotics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several piperidine derivatives' anticancer activities. One derivative demonstrated an EC50 value of 3.98 μM against HIV-1, showcasing significant antiviral potential. Similar studies have reported IC50 values ranging from 19.9 to 75.3 μM against different cancer cell lines, indicating the compound's potential as an anticancer agent .

Case Study 2: Neurodegenerative Disease Research

Research exploring the effects of piperidine derivatives on Alzheimer's disease models highlighted their potential to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in degrading endocannabinoids. Inhibition of FAAH may enhance endocannabinoid signaling, offering new therapeutic avenues for treating neurodegenerative conditions .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Significant antiproliferative effects on various cancer cell lines |

| Neuropharmacology | Potential cholinesterase inhibition for cognitive enhancement |

| Antiviral | Efficacy against HIV and HCV viruses |

| Antimicrobial | Activity against bacterial strains |

Wirkmechanismus

The mechanism of action of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural modifications in piperidine-carboxylic acid derivatives significantly alter their chemical and biological profiles. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituent Position/Functional Group | Molecular Weight (g/mol) | Key Biological Activity | Notable Properties |

|---|---|---|---|---|

| 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid | 2-Fluorobenzyl, 3-carboxylic acid | ~251.26 | Enzyme inhibition (putative) | Enhanced lipophilicity, moderate solubility |

| 1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid | 4-Fluorobenzoyl, 3-carboxylic acid | 251.26 | Antimicrobial, kinase inhibition | Higher reactivity due to ketone group |

| 1-(3-Chlorobenzyl)piperidine-3-carboxylic acid | 3-Chlorobenzyl, 3-carboxylic acid | 253.72 | Anticancer (variable profiles) | Increased steric bulk, lower solubility |

| 1-(4-Chlorobenzyl)piperidine-3-carboxylic acid | 4-Chlorobenzyl, 3-carboxylic acid | 253.72 | Anticancer (distinct target affinity) | Improved metabolic stability |

| 1-(2-Nitrophenyl)piperidine-3-carboxylic acid | 2-Nitrophenyl, 3-carboxylic acid | 262.25 | Antibacterial, enzyme interaction | Strong electron-withdrawing effects |

| 2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate | Dual 2-fluorobenzyl, ester group | 273.73 | Neurological receptor modulation | Higher lipophilicity, ester hydrolysis susceptibility |

Key Findings :

Substituent Position Effects: Fluorine at 2-position (target compound) vs. Chlorine vs. Fluorine: Chlorinated analogs () exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Functional Group Impact :

- Carboxylic Acid vs. Ester (): The free carboxylic acid group in the target compound improves hydrogen-bonding capacity (critical for enzyme binding), whereas ester derivatives prioritize passive diffusion across biological membranes .

- Benzoyl vs. Benzyl (): The benzoyl group (C=O) increases electrophilicity, enabling nucleophilic attack in kinase inhibition, whereas benzyl groups favor π-π stacking in receptor binding .

Biological Activity Trends :

- Fluorinated derivatives generally show superior bioavailability and target selectivity compared to chlorinated or nitro-substituted analogs due to fluorine’s optimal balance of electronegativity and size .

- Nitrophenyl derivatives () exhibit strong antibacterial activity but face toxicity challenges, limiting therapeutic utility .

Biologische Aktivität

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid is a piperidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. Its structure, featuring a fluorobenzyl group at the 2-position and a carboxylic acid functional group at the 3-position, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications.

- Molecular Formula : C₁₃H₁₆FNO₂

- Molecular Weight : 237.27 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic substitution : Reaction of piperidine derivatives with fluorobenzyl halides.

- Carboxylation : Introduction of the carboxylic acid group via carbon dioxide under basic conditions.

Biological Activities

This compound exhibits several biological activities relevant to medicinal chemistry:

Anticancer Activity

Piperidine derivatives are known for their anticancer properties. Research indicates that compounds similar to this compound can act as enzyme inhibitors in cancer therapy. Notably:

- Mechanism : The compound may inhibit key enzymes involved in tumor progression, such as IKKβ, which is crucial for NF-κB activation in cancer cells .

- Case Study : A study demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound has shown promise in treating neurodegenerative diseases:

- Alzheimer's Disease : Similar piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's pathology. The presence of a piperidine moiety enhances brain exposure and dual inhibition potential .

Antimicrobial Properties

Piperidine derivatives, including this compound, have been explored for their antimicrobial effects:

- Mechanism : These compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Other Therapeutic Applications

This compound has also been investigated for its potential as:

- Antiviral agents

- Anti-inflammatory drugs

- Analgesics

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The unique substitution pattern allows for enhanced binding affinity to various biological targets. Comparative analysis with similar compounds reveals variations in activity based on structural modifications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid | Fluorobenzyl group at the 4-position | Potentially different biological activity |

| 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid | Fluorobenzyl group at the 3-position | Similar reactivity but different binding profiles |

| N-benzylpiperidine derivatives | Benzyl groups at various positions | Diverse pharmacological profiles |

Research Findings

Recent studies have highlighted the potential of piperidine derivatives in drug development:

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid, and how are data interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the piperidine ring substitution pattern and fluorobenzyl group integration. For example, the downfield shift of the carboxylic proton (~12-14 ppm) and aromatic fluorine coupling in F NMR are critical .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ at m/z 252.1002 for CHFNO).

- Infrared (IR) Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3000 cm) and C=O stretches (~1700 cm) .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer :

- HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm). A purity >95% is typically required for pharmacological studies. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data. Monitor yield vs. purity trade-offs .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during the alkylation of piperidine-3-carboxylic acid derivatives?

- Methodological Answer :

- Catalyst Screening : Use chiral catalysts (e.g., Pd(OAc) with tert-butyl XPhos) to enhance stereoselectivity. shows a 93-96°C reaction with 17h incubation improves yield (63.44 g scale) .

- Temperature Control : Lower temperatures (e.g., 0-5°C) reduce racemization but may prolong reaction times. Balance via Design of Experiments (DoE) .

- Data Table :

| Catalyst | Temp (°C) | Time (h) | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|

| Pd(OAc) | 95 | 17 | 92:8 | 78 |

| None | 25 | 48 | 60:40 | 45 |

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states. Programs like Gaussian or ORCA calculate activation energies for fluorobenzyl group substitution .

- Reaction Path Sampling : Combine metadynamics and machine learning to identify low-energy pathways. ICReDD’s approach reduces experimental trial-and-error by 40% .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected H NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Assess dynamic processes (e.g., ring puckering) causing splitting. Cooling to -40°C may simplify spectra .

- 2D NMR (COSY, NOESY) : Confirm through-space interactions between the fluorobenzyl and piperidine protons .

Q. What strategies mitigate scale-up challenges for multi-step syntheses of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation (e.g., methyl ester hydrolysis in ) .

- Solvent Selection : Replace dichloromethane with ethyl acetate for safer large-scale extractions .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1-13 (HCl/NaOH) at 40-60°C for 48h. Monitor degradation via LC-MS. Carboxylic acid derivatives are prone to decarboxylation at pH < 3 .

- Data Table :

| pH | Temp (°C) | Degradation Products | Half-Life (h) |

|---|---|---|---|

| 2 | 60 | Decarboxylated analog | 12 |

| 7 | 25 | None | >168 |

Methodological Frameworks

Q. What experimental designs integrate computational and synthetic approaches for derivative library development?

- Methodological Answer :

- Virtual Screening : Use Schrödinger’s Glide to dock derivatives into target proteins (e.g., enzymes). Prioritize compounds with docking scores < -8 kcal/mol .

- Parallel Synthesis : Employ automated liquid handlers for high-throughput reactions (e.g., 96-well plates) .

Q. How can researchers validate the biological activity of this compound while accounting for metabolic instability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.